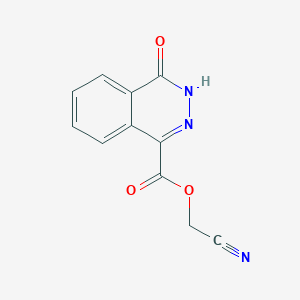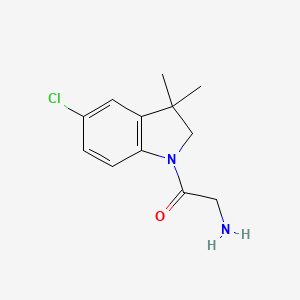
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone, also known as DMCM, is a chemical compound that has been widely used in scientific research. DMCM is a potent and selective antagonist of the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and seizure activity in the brain.
作用機序
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone acts as a competitive antagonist of the GABA-A receptor. GABA-A receptors are ionotropic receptors that are activated by the neurotransmitter gamma-aminobutyric acid (GABA). Activation of the GABA-A receptor results in the influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and reduces the excitability of the neuron. This compound binds to the same site on the GABA-A receptor as GABA, but it does not activate the receptor. Instead, this compound blocks the binding of GABA to the receptor, which reduces the inhibitory effect of GABA on the neuron.
Biochemical and Physiological Effects:
This compound has been shown to induce anxiety-like behavior in animal models, which suggests that it may have anxiogenic effects in humans. This compound has also been shown to induce convulsions and increase seizure activity in animal models, which suggests that it may have pro-convulsant effects in humans. In addition, this compound has been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its effects on anxiety and seizure activity.
実験室実験の利点と制限
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone is a potent and selective antagonist of the GABA-A receptor, which makes it a valuable tool for studying the role of the GABA-A receptor in anxiety and seizure disorders. However, this compound has some limitations for lab experiments. For example, this compound has a short half-life in the body, which means that it must be administered frequently to maintain its effects. In addition, this compound can induce convulsions and other adverse effects in animal models, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone. One area of interest is the development of new drugs that target the GABA-A receptor for the treatment of anxiety and seizure disorders. Another area of interest is the investigation of the role of the GABA-A receptor in other neurological disorders, such as schizophrenia and depression. Finally, there is a need for further research on the mechanisms of action of this compound and other GABA-A receptor antagonists, which may lead to the development of more effective and safer drugs for the treatment of neurological disorders.
合成法
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone can be synthesized through a multi-step process that involves the reaction of 5-chloro-3,3-dimethylindole with ethyl oxalyl chloride, followed by the reaction with ammonia and sodium hydroxide. The final product is obtained through the reaction of the intermediate with ethylamine. The purity of this compound can be determined through various analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone has been extensively used in scientific research to study the role of the GABA-A receptor in anxiety and seizure disorders. This compound has been shown to induce anxiety-like behavior in animal models, which can be reversed by the administration of anxiolytic drugs. This compound has also been used to study the mechanisms of action of other drugs that modulate the activity of the GABA-A receptor. In addition, this compound has been used to investigate the role of the GABA-A receptor in the development of epilepsy and to test the efficacy of new antiepileptic drugs.
特性
IUPAC Name |
2-amino-1-(5-chloro-3,3-dimethyl-2H-indol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-12(2)7-15(11(16)6-14)10-4-3-8(13)5-9(10)12/h3-5H,6-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCHZAJPQJCQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)Cl)C(=O)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)

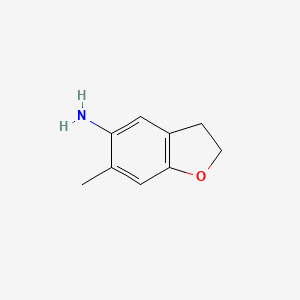
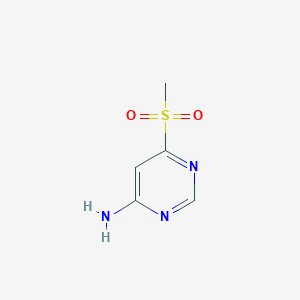
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
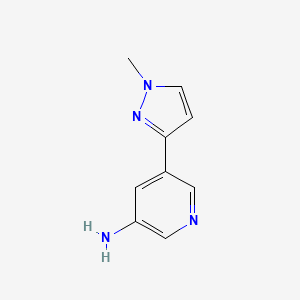
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
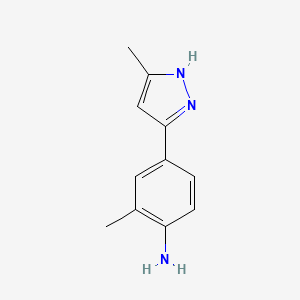
![N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
